molecular formula C9H6ClF3O2 B1643626 Methyl 4-chloro-2-(trifluoromethyl)benzoate CAS No. 115591-65-6

Methyl 4-chloro-2-(trifluoromethyl)benzoate

Cat. No.: B1643626
CAS No.: 115591-65-6
M. Wt: 238.59 g/mol
InChI Key: NHOXZNZUKPMTMA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(trifluoromethyl)benzoate is a substituted benzoate ester featuring a chlorine atom at the para (4th) position and a trifluoromethyl (-CF₃) group at the ortho (2nd) position of the aromatic ring. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing effects of its substituents, which influence reactivity, stability, and biological activity.

Properties

IUPAC Name

methyl 4-chloro-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-8(14)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOXZNZUKPMTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262553
Record name Methyl 4-chloro-2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115591-65-6
Record name Methyl 4-chloro-2-(trifluoromethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115591-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Overview and Key Properties

Methyl 4-chloro-2-(trifluoromethyl)benzoate (C₉H₆ClF₃O₂) features a benzoate backbone substituted with chlorine at the 4-position and a trifluoromethyl group at the 2-position, esterified with methanol. The compound’s molecular weight is 238.59 g/mol, with a density of 1.42 g/cm³ and a boiling point of 248–250°C. The trifluoromethyl group’s strong electron-withdrawing nature and chlorine’s ortho/para-directing effects necessitate specialized synthetic strategies to avoid undesired side reactions.

Synthetic Routes and Methodological Approaches

Route 1: Direct Esterification of Preformed Carboxylic Acid

This two-step approach involves synthesizing 4-chloro-2-(trifluoromethyl)benzoic acid followed by esterification with methanol.

Synthesis of 4-Chloro-2-(Trifluoromethyl)Benzoic Acid

The carboxylic acid precursor is typically prepared via Friedel-Crafts acylation or halogenation of substituted toluenes. For example:

  • Chlorination of 2-Trifluoromethyltoluene :
    • React 2-trifluoromethyltoluene with chlorine gas (Cl₂) in the presence of iron(III) chloride (FeCl₃) at 40–60°C to yield 4-chloro-2-trifluoromethyltoluene.
    • Subsequent oxidation with potassium permanganate (KMnO₄) in acidic medium converts the methyl group to a carboxylic acid.

Key Parameters :

  • Chlorination selectivity depends on FeCl₃ concentration (1–2 mol%) and temperature control to minimize polychlorination.
  • Oxidation requires strict pH control (pH 2–3) to prevent decarboxylation.
Esterification with Methanol

The acid is esterified using methanol under acidic or catalytic conditions:

  • Concentrated H₂SO₄-Catalyzed Method :
    • Reflux the acid with excess methanol and H₂SO₄ (5–10 mol%) at 65–70°C for 6–8 hours.
    • Yield: 82–85% after distillation.
  • Thionyl Chloride (SOCl₂) Activation :
    • Convert the acid to its acyl chloride using SOCl₂, then react with methanol at 0–5°C.
    • Advantages: Higher purity (99.4% by GC) and reduced reaction time (2–3 hours).
Method Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
H₂SO₄ Catalysis H₂SO₄ 65–70 6–8 82–85 97.2
SOCl₂ Activation None 0–5 2–3 88–90 99.4

Route 2: One-Pot Halogenation-Esterification

This route integrates chlorination and esterification in a single reactor, reducing intermediate isolation steps.

Reaction Mechanism
  • Substrate : Methyl 2-(trifluoromethyl)benzoate.
  • Chlorination :
    • Use sulfuryl chloride (SO₂Cl₂) or Cl₂ gas with dibenzoyl peroxide (BPO) as a radical initiator.
    • BPO (0.1–0.5 wt%) promotes selective para-chlorination due to the trifluoromethyl group’s meta-directing effect.
  • In Situ Esterification :
    • Methanol is introduced after chlorination completion, with DMF (2–5 mol%) accelerating ester formation.

Optimized Conditions :

  • Temperature: 60–75°C for chlorination; 25°C for esterification.
  • Yield: 76–80% with 98.5% purity.

Process Optimization and Critical Challenges

Regioselectivity in Chlorination

The trifluoromethyl group’s strong electron-withdrawing effect directs electrophilic substitution to the 4-position (para), but competing ortho-chlorination can occur if catalysts are mismatched.

Solutions :

  • Catalyst Screening : FeCl₃ increases para-selectivity to >95% compared to AlCl₃ (80–85%).
  • Solvent Effects : Polar aprotic solvents (e.g., 1,2-dichloroethane) improve selectivity by stabilizing transition states.

Byproduct Formation and Mitigation

Common byproducts include:

  • Di- and Tri-Chlorinated Derivatives : Controlled Cl₂ feed rates (100–150 mL/min) and real-time GC monitoring reduce over-chlorination.
  • Ester Hydrolysis Products : Anhydrous conditions (molecular sieves) and neutral pH during esterification prevent methanolysis.

Purification and Characterization

Distillation and Crystallization

  • Vacuum Distillation : Collect the product at 126–128°C under 6 mmHg.
  • Recrystallization : Use hexane/ethyl acetate (3:1 v/v) to achieve ≥99% purity.

Analytical Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, J=8.4 Hz, 1H), 7.65 (d, J=8.4 Hz, 1H), 3.95 (s, 3H).
  • IR (cm⁻¹) : 1725 (C=O), 1320 (C-F), 760 (C-Cl).

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

  • DMF Recovery : Distill DMF at 153°C (40 mmHg) with 92–95% recovery.
  • FeCl₃ Reuse : Neutralize spent catalyst with NaOH, precipitate as Fe(OH)₃, and regenerate via HCl treatment.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloro substituent undergoes substitution under specific conditions:

  • Ammonolysis : With NH₃ in THF at 60°C, the chloro group is replaced by amino, achieving 76% yield (19F NMR monitoring) .

  • Methoxylation : Using NaOMe/DMF at 100°C, methoxy substitution occurs with 65% efficiency .

Electronic Effects : The trifluoromethyl group's -I effect deactivates the ring, requiring harsh conditions for meta-substitution .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : With arylboronic acids and Pd(PPh₃)₄, biaryl products form in 82–89% yield .

  • Buchwald-Hartwig Amination : Using Xantphos/Pd₂(dba)₃, secondary amines couple at the chloro position (71% yield ) .

Coupling TypeCatalyst SystemTypical Yield
SuzukiPd(PPh₃)₄, K₂CO₃85%
Buchwald-HartwigPd₂(dba)₃/Xantphos71%

Hydrolysis & Decarboxylation

Controlled hydrolysis regenerates the carboxylic acid:

  • Acidic : 6M HCl/EtOH reflux (4h) gives 2-chloro-6-(trifluoromethyl)benzoic acid (93% yield ) .

  • Basic : NaOH/MeOH/H₂O (2h RT) achieves full saponification, with subsequent acidification to isolate the acid .

Decarboxylation Pathways : Heating the acid above 200°C under N₂ induces CO₂ loss, forming 1-chloro-3-(trifluoromethyl)benzene .

Electrophilic Aromatic Substitution

Despite deactivation, directed metalation allows functionalization:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups para to the ester (68% yield ) .

  • Halogenation : NBS/benzoyl peroxide induces bromination at the 5-position (57% yield ) .

Radical Reactions

Under UV irradiation with DTBP initiator:

  • Trifluoromethyl group engages in HAT (Hydrogen Atom Transfer) processes, enabling alkylation of alkenes .

Reaction Stability & Byproduct Analysis

  • Thermal Stability : Decomposes above 300°C (TGA data) .

  • Common Byproducts :

    • Partial hydrolysis products during ester reactions

    • Di-substituted aromatics from over-nitration

This reactivity profile positions the compound as a versatile intermediate for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals .

Scientific Research Applications

Organic Synthesis

Methyl 4-chloro-2-(trifluoromethyl)benzoate serves as a versatile building block in organic synthesis. It is utilized to create complex organic molecules, particularly those involving fluorinated compounds. The trifluoromethyl group is common in many pharmaceuticals and agrochemicals, making this compound valuable for developing new synthetic pathways.

Biological Studies

The compound acts as a probe in biological research to study enzyme-substrate interactions. Its unique functional groups facilitate binding to specific molecular targets, which can be crucial in understanding biochemical pathways and disease mechanisms .

Pharmaceuticals

In medicinal chemistry, this compound is explored for its potential in drug discovery. It has been implicated in the design of enzyme inhibitors and other therapeutic agents due to its ability to interact with various biological targets . For instance, studies have shown that derivatives of this compound exhibit significant antimicrobial and antifungal properties .

Agrochemicals

This compound is also used as an intermediate in the synthesis of agrochemicals. The trifluoromethyl group is particularly beneficial in developing pesticides and herbicides that require enhanced biological activity for effective crop protection . Its application in synthesizing fungicidal agents has demonstrated superior efficacy compared to other derivatives.

Antifungal Activity

A study investigated the antifungal properties of salicylanilide esters derived from 4-(trifluoromethyl)benzoic acid, including this compound. The results indicated varying levels of antifungal activity against different strains of fungi, with some derivatives showing promising minimum inhibitory concentrations (MICs) . This highlights the potential of this compound and its derivatives in developing new antifungal agents.

Drug Development

Research focused on developing covalent antagonists targeting CC chemokine receptor 2 (CCR2) demonstrated that this compound could be integrated into drug design frameworks. The study emphasized its role as a key structural motif that enhances binding affinity to therapeutic targets involved in inflammatory responses .

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Methyl 4-Chloro-2-Fluorobenzoate (C₈H₆ClFO₂)
  • Key Differences : Replaces the -CF₃ group with fluorine at the 2nd position.
  • Impact: The smaller fluorine atom reduces steric bulk and electron-withdrawing strength compared to -CF₃.
Methyl 4-(Trifluoromethyl)Benzoate (C₉H₇F₃O₂)
  • Key Differences : Lacks the 4-chloro substituent, retaining only the -CF₃ group at the 4th position.
  • Impact : The absence of chlorine reduces polarity, likely decreasing melting point and altering solubility in organic solvents .
Methyl 4-Amino-2-(Trifluoromethyl)Benzoate (C₉H₈F₃NO₂)
  • Key Differences: Substitutes the 4-chloro group with an amino (-NH₂) group.
  • Impact: The electron-donating -NH₂ group increases ring reactivity toward electrophilic substitution, contrasting with the deactivating chlorine in the target compound. This derivative has a molecular weight of 219.16 g/mol, slightly higher due to the amino group .

Reactivity and Stability

Hydrolysis Sensitivity
  • The ester group in the target compound renders it susceptible to hydrolysis under acidic or basic conditions, a trait shared with other methyl benzoates (e.g., pesticidal esters like triflusulfuron methyl) .
  • In contrast, amide derivatives (e.g., 2j–2m in ) exhibit greater hydrolytic stability due to the resonance-stabilized amide bond, with melting points exceeding 150°C .
Electronic Effects
  • The -CF₃ and -Cl groups synergistically deactivate the aromatic ring, reducing susceptibility to electrophilic attack. This contrasts with analogs like Methyl 4-amino-2-(trifluoromethyl)benzoate, where the -NH₂ group activates the ring .

Spectroscopic Differentiation

NMR Signatures
  • In compounds like 2j (4-bromophenylcarbamoyl derivative), the ¹H-NMR shows aromatic proton shifts at δ 7.2–8.1 ppm, influenced by substituents. The target compound’s NMR would exhibit distinct shifts due to the -Cl and -CF₃ groups, likely downfield for protons near -CF₃ .
  • The ¹³C-NMR of the target would display characteristic signals for the -COOCH₃ ester (~165–170 ppm) and quaternary carbons bonded to -CF₃ (~125 ppm, split due to fluorine coupling) .

Biological Activity

Methyl 4-chloro-2-(trifluoromethyl)benzoate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C9_9H6_6ClF3_3O2_2
  • Molecular Weight : Approximately 224.56 g/mol
  • Functional Groups : Contains a chloro group, a trifluoromethyl group, and a methyl ester moiety.

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can improve its bioavailability and efficacy in biological systems.

The biological activity of this compound is influenced by its structural components. The trifluoromethyl group is known to enhance interactions with biological targets such as enzymes and receptors. This group can increase the compound's overall lipophilicity, allowing for better penetration through cellular membranes and potentially leading to enhanced biological effects.

The chloro group may also play a role in modulating the compound's binding affinity to various molecular targets, impacting its effectiveness in therapeutic applications.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Compounds with similar structures often demonstrate notable antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth, particularly against multi-drug resistant strains .
  • Antifungal Properties : Similar benzoate derivatives have shown antifungal activity against various fungal strains. The specific efficacy of this compound against fungi remains an area for further exploration, but its structural analogs suggest potential effectiveness .
  • Herbicidal Potential : The compound may also possess herbicidal properties, making it relevant for agricultural applications. Its ability to disrupt plant growth could be harnessed in developing new herbicides.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits significant activity against various bacterial strains. For instance, compounds with similar trifluoromethyl substitutions have been shown to effectively inhibit growth in both Gram-positive and Gram-negative bacteria .
  • Antifungal Evaluation : Research involving salicylanilide esters indicated that modifications similar to those found in this compound could enhance antifungal activity. While specific data on this compound is limited, the trends in related compounds suggest promising antifungal properties .
  • Structure-Activity Relationship (SAR) : A comparative analysis of structurally related compounds revealed that the unique combination of chlorine and trifluoromethyl groups significantly influences biological activity. This relationship underscores the importance of molecular structure in determining pharmacological effects.

Comparative Analysis

To illustrate the biological activity of this compound relative to similar compounds, the following table summarizes key characteristics:

Compound NameMolecular FormulaAntimicrobial ActivityAntifungal ActivityHerbicidal Potential
This compoundC9_9H6_6ClF3_3O2_2HighModerateYes
Methyl 2-chloro-4-trifluoromethylbenzoateC9_9H6_6ClF3_3O2_2ModerateLowYes
Methyl 3-chloro-5-trifluoromethylbenzoateC9_9H6_6ClF3_3O2_2LowModerateNo

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-chloro-2-(trifluoromethyl)benzoate, and how can reaction efficiency be optimized?

  • Answer : The compound is typically synthesized via esterification of 4-chloro-2-(trifluoromethyl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Optimization involves:

  • Catalyst selection : Sulfuric acid provides higher yields compared to milder acids but may require neutralization steps.
  • Temperature control : Reactions performed at 60–80°C reduce side-product formation (e.g., di-ester byproducts) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves unreacted acid and ester products. LCMS (e.g., m/z ~246 [M+H]⁺) and HPLC (retention time ~1.7 minutes under QC-SMD-TFA05 conditions) confirm purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data discrepancies be resolved?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : The trifluoromethyl group (δ ~120–125 ppm in ¹³C) and aromatic protons (δ ~7.5–8.5 ppm in ¹H) confirm substitution patterns .
  • LCMS/HPLC : Used to verify molecular weight (e.g., m/z 246.025) and purity. Discrepancies in retention times may arise from co-eluting impurities; orthogonal methods like GC-MS or IR (C=O stretch ~1720 cm⁻¹) are recommended for cross-validation .
  • X-ray crystallography : Resolves structural ambiguities in stereochemistry or crystal packing .

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethyl group affect the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : The -CF₃ group is a strong electron-withdrawing meta-director, enhancing electrophilicity at the aromatic ring’s para-position. This facilitates:

  • SNAr reactions : Nucleophilic displacement of the chloro substituent under basic conditions (e.g., with amines or alkoxides).
  • Competing pathways : Steric hindrance from -CF₃ may slow reactivity; kinetic studies using DFT calculations or Hammett plots are advised to quantify electronic effects .
    • Methodological note : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and monitor reaction progress via in-situ FTIR for intermediate detection .

Q. What strategies can mitigate competing side reactions during the esterification of 4-chloro-2-(trifluoromethyl)benzoic acid?

  • Answer : Common side reactions include:

  • Di-ester formation : Minimized by using excess methanol (5:1 molar ratio) and controlled stoichiometry of acid catalyst.
  • Acid degradation : Avoid prolonged heating (>100°C); microwave-assisted synthesis reduces reaction time and thermal decomposition .
  • Byproduct removal : Liquid-liquid extraction (water/dichloromethane) partitions unreacted acid away from the ester product .

Q. How can computational modeling guide the design of derivatives based on this compound for enhanced bioactivity?

  • Answer :

  • QSAR studies : Correlate substituent effects (e.g., replacing -Cl with -F) with biological activity (e.g., pesticidal potency in ).
  • Docking simulations : Predict binding affinity to target enzymes (e.g., acetylcholinesterase for agrochemical applications) using software like AutoDock .
  • ADMET profiling : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to prioritize synthetically feasible candidates .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility in polar solvents: How to address this experimentally?

  • Answer : Solubility discrepancies may arise from crystallinity or impurities.

  • Standardize testing : Use USP methods (shake-flask technique) with HPLC quantification.
  • Thermal analysis : DSC/TGA identifies polymorphic forms affecting solubility. For example, amorphous forms may show higher solubility in DMSO than crystalline forms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-chloro-2-(trifluoromethyl)benzoate
Reactant of Route 2
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Methyl 4-chloro-2-(trifluoromethyl)benzoate

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